2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide
Description
This compound features a 2,4-dichlorophenoxy group attached to an acetamide backbone, which is further substituted with a phenyl group bearing a furan-linked 1,2,4-oxadiazole moiety. The dichlorophenoxy group is known for enhancing lipophilicity and bioactivity in agrochemicals and pharmaceuticals, while the oxadiazole ring contributes to metabolic stability and hydrogen-bonding interactions . The furan moiety may influence electronic properties and binding affinity.
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O4/c22-14-7-8-17(15(23)11-14)29-12-19(27)24-16-5-2-1-4-13(16)10-20-25-21(26-30-20)18-6-3-9-28-18/h1-9,11H,10,12H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYSFZDZRRNXNKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:
Preparation of 2,4-Dichlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.
Formation of 2-(2,4-Dichlorophenoxy)acetic acid: This involves the reaction of 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 3-(furan-2-YL)-1,2,4-oxadiazole: This can be prepared by reacting furan-2-carboxylic acid hydrazide with an appropriate nitrile.
Coupling Reaction: The final step involves coupling 2-(2,4-dichlorophenoxy)acetic acid with 3-(furan-2-YL)-1,2,4-oxadiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.
Pathways Involved: It may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, or disrupt microbial cell walls.
Comparison with Similar Compounds
Triazole- and Thiadiazole-Containing Analogues
- 2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(benzyloxy)phenyl]acetamide (): This compound replaces the oxadiazole with a triazole ring linked via a sulfanyl group. Unlike the dichlorophenoxy group, the benzyloxy moiety may reduce electrophilicity, altering reactivity .
- N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () :
The thiadiazole ring and fluorophenyl group introduce electronegative centers, which could enhance antibacterial or antifungal activity compared to the furan-oxadiazole system .
Key Structural Differences :
Chlorinated Acetamide Derivatives in Agrochemicals
Chlorinated acetamides are prevalent in herbicides. The target compound’s 2,4-dichlorophenoxy group resembles substituents in commercial herbicides but differs in core structure:
- Alachlor (): Contains a methoxymethyl group and 2,6-diethylphenyl substituent. The methoxy group increases water solubility, while the dichlorophenoxy group in the target compound may enhance soil persistence .
- Pretilachlor () : Features a propoxyethyl chain, improving mobility in plant tissues. The target compound’s rigid oxadiazole-furan system may limit such mobility but increase target specificity .
Activity Comparison :
Research Findings and Data
Spectral and Physicochemical Properties
Biological Activity
The compound 2-(2,4-Dichlorophenoxy)-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)acetamide , with the CAS number 1797858-78-6, is a synthetic derivative that integrates a dichlorophenoxy group and an oxadiazole moiety. This structure suggests potential biological activities, particularly in the fields of oncology and virology.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 444.3 g/mol
- Structural Features : The compound features a furan ring and a 1,2,4-oxadiazole, which are known for their diverse biological activities.
Biological Activity Overview
Research into the biological activity of oxadiazole derivatives has shown promising results in various therapeutic areas:
-
Anticancer Activity :
- A study indicated that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties against several human cancer cell lines (e.g., MCF-7, MDA-MB-231) using the MTT assay method . The incorporation of oxadiazole rings has been linked to enhanced anticancer efficacy due to their ability to inhibit key enzymes involved in DNA synthesis.
- Antiviral Properties :
- Anti-inflammatory and Analgesic Effects :
Table 1: Summary of Biological Activities
Case Studies
-
Anticancer Evaluation :
In a study evaluating the anticancer effects of various oxadiazole derivatives, compounds were tested against human breast (MCF-7) and prostate (DU-145) cancer cells. The results showed that certain derivatives had IC50 values significantly lower than standard treatments like 5-fluorouracil, indicating higher potency and lower toxicity profiles . -
Antiviral Screening :
A phenotypic screening approach was employed to identify novel compounds with antiviral activity against ZIKV. Among the synthesized derivatives, one compound exhibited remarkable antiviral efficacy with an IC50 value in the low micromolar range, demonstrating its potential as a lead candidate for further development .
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound, particularly in achieving high yield and purity?
Methodological Answer: Synthesis optimization should focus on:
- Reagent Selection : Use alkaline conditions for substitution reactions (e.g., K₂CO₃ in DMF for nucleophilic aromatic substitution) and iron powder in acidic conditions for nitro group reduction, as demonstrated in similar acetamide derivatives .
- Reaction Monitoring : Employ TLC (e.g., silica gel plates with ethyl acetate/hexane) to track intermediate formation and ensure complete conversion .
- Purification : Recrystallization using polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, gradient elution) to isolate the final product with >95% purity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1660–1680 cm⁻¹ for the acetamide moiety) .
- NMR Analysis : Use ¹H NMR to confirm aromatic proton environments (e.g., split patterns for dichlorophenoxy groups) and ¹³C NMR for carbonyl and oxadiazole carbons .
- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected peaks in NMR) for this compound?
Methodological Answer:
- Isotopic Labeling : Synthesize deuterated analogs to distinguish solvent or impurity peaks in NMR .
- 2D NMR (COSY, HSQC) : Map coupling interactions and assign ambiguous signals (e.g., overlapping aromatic protons) .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (using Gaussian or ORCA software) .
Q. What strategies are effective for studying the hypoglycemic or other bioactivity mechanisms of this compound?
Methodological Answer:
- In Vitro Assays : Use α-glucosidase or AMPK pathway inhibition assays to evaluate hypoglycemic activity, with IC₅₀ calculations via dose-response curves .
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., PPAR-γ for antidiabetic activity) .
- Metabolomics : LC-MS-based profiling to identify metabolic pathway perturbations in cell lines (e.g., HepG2) .
Q. How can computational methods predict physicochemical properties (e.g., solubility, logP) critical for formulation?
Methodological Answer:
- QSAR Modeling : Use MarvinSketch or ACD/Labs to calculate logP and solubility parameters based on structural fragments .
- Molecular Dynamics Simulations : GROMACS or AMBER to study solvation behavior and stability in aqueous/organic matrices .
- Crystallography : Single-crystal X-ray diffraction (as in similar oxadiazole derivatives) to correlate solid-state packing with dissolution rates .
Q. What experimental approaches address challenges in solubility and stability during formulation studies?
Methodological Answer:
- Co-Solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance aqueous solubility .
- Accelerated Stability Testing : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, with HPLC monitoring for degradation products .
- Lyophilization : Freeze-dry in trehalose or mannitol matrices to improve shelf-life .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Re-evaluate Binding Assays : Confirm target specificity using CRISPR-edited cell lines to rule off-target effects .
- Synchrotron Crystallography : Resolve protein-ligand structures at high resolution (<2.0 Å) to validate docking poses .
- Adjust Force Fields : Refine molecular dynamics parameters (e.g., AMBER ff19SB) to better simulate flexible oxadiazole interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
